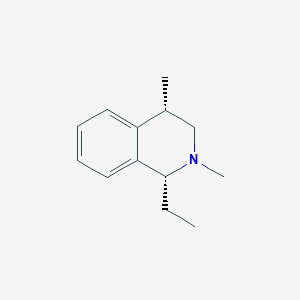![molecular formula C9H9N5 B11907830 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile](/img/structure/B11907830.png)
2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile is a heterocyclic compound that features a unique bicyclic structureThe pyrrolo[2,1-f][1,2,4]triazine moiety is a key structural component in several therapeutic drugs, including those targeting RNA viruses and various cancer types .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile can be achieved through multiple synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.
Industrial Production Methods: Industrial production of this compound often involves scalable methodologies that ensure high yield and purity. For instance, a two-vessel-operated process has been developed, utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate. This method has been optimized to achieve a 55% overall yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential to inhibit various biological targets, including enzymes and receptors.
Medicine: It is a key component in the development of antiviral drugs, such as those targeting RNA viruses, and anticancer agents.
Industry: The compound is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Wirkmechanismus
The mechanism of action of 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, such as those involved in viral replication or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl derivatives: These compounds share a similar core structure and are also used in antiviral and anticancer research.
Pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors: These inhibitors are used in targeted cancer therapies and share structural similarities with 2-Amino-3-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}propanenitrile.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing targeted therapies with high specificity and efficacy .
Eigenschaften
Molekularformel |
C9H9N5 |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
2-amino-3-pyrrolo[2,1-f][1,2,4]triazin-5-ylpropanenitrile |
InChI |
InChI=1S/C9H9N5/c10-4-8(11)3-7-1-2-14-9(7)5-12-6-13-14/h1-2,5-6,8H,3,11H2 |
InChI-Schlüssel |
BRRVQCPPFVONFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=C1CC(C#N)N)C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B11907752.png)




![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)


![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)





